molecular formula C12H18ClN3O3S B2889822 N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1052545-65-9

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride

Cat. No.: B2889822
CAS No.: 1052545-65-9
M. Wt: 319.8
InChI Key: KTBCUDMLEZVTIU-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride is a biochemical used for proteomics research . It belongs to the class of compounds known as phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . These compounds are known to exhibit a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources retrieved, phenylpiperidines, in general, are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Pharmacological Properties

One study describes the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride, as selective serotonin 4 receptor agonists. These derivatives were explored for their potential to accelerate gastric emptying and increase defecation frequency, highlighting their significance in gastrointestinal motility disorders (Sonda et al., 2004).

Anti-acetylcholinesterase Activity

Another research effort focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. These compounds, including derivatives of the main compound of interest, showed promising results in enhancing acetylcholine levels in the brain, indicating potential applications in antidementia therapy (Sugimoto et al., 1990).

Lewis Basic Catalysts

Research into Lewis basic catalysts found that l-Piperazine-2-carboxylic acid derived N-formamides, related to the core structure of the compound , exhibit high enantioselectivity in the hydrosilylation of N-aryl imines. This demonstrates the compound's applicability in asymmetric synthesis, providing a broad range of substrates with high yields and enantioselectivities (Wang et al., 2006).

Cyclin-Dependent Kinase Inhibitors

Another application is found in the search for cyclin-dependent kinase inhibitors. Beta-Piperidinoethylsulfides, structurally related to the compound of interest, were studied for their potential to inhibit CDK2, a critical enzyme in cell cycle regulation. This research underscores the compound's relevance in cancer therapy (Griffin et al., 2006).

Sulfomethylation of Macrocylic Chelates

Furthermore, the sulfomethylation of piperazine and polyazamacrocycles, related to the chemical structure , outlines a novel route to synthesizing mixed-side-chain macrocyclic chelates. This process illustrates the compound's utility in developing contrast agents for medical imaging, specifically in MRI contrast agents (van Westrenen & Sherry, 1992).

Properties

IUPAC Name

N-(4-sulfamoylphenyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S.ClH/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16)(H2,13,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCUDMLEZVTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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